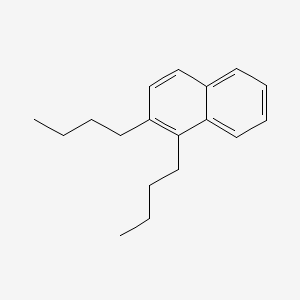
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane is a chemical compound that features a tin (Sn) atom bonded to four 3,3,3-trifluoroprop-1-yn-1-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane typically involves the reaction of tin tetrachloride (SnCl4) with 3,3,3-trifluoroprop-1-yn-1-yl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The trifluoroprop-1-yn-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane exerts its effects involves interactions with molecular targets and pathways. The trifluoroprop-1-yn-1-yl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The tin center can also interact with other molecules, facilitating catalytic processes and other chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyl(3,3,3-trifluoroprop-1-yn-1-yl)stannane: A similar compound with three butyl groups and one trifluoroprop-1-yn-1-yl group bonded to tin.
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)germane: A germanium analog with similar structural properties.
Uniqueness
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane is unique due to the presence of four trifluoroprop-1-yn-1-yl groups bonded to a single tin atom. This configuration imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
37828-10-7 |
|---|---|
Formule moléculaire |
C12F12Sn |
Poids moléculaire |
490.82 g/mol |
Nom IUPAC |
tetrakis(3,3,3-trifluoroprop-1-ynyl)stannane |
InChI |
InChI=1S/4C3F3.Sn/c4*1-2-3(4,5)6; |
Clé InChI |
ARQMIZAWDGBWDL-UHFFFAOYSA-N |
SMILES canonique |
C(#C[Sn](C#CC(F)(F)F)(C#CC(F)(F)F)C#CC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


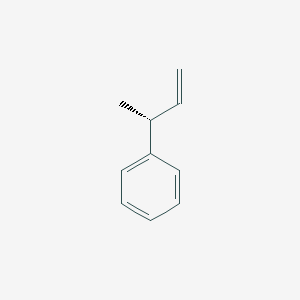
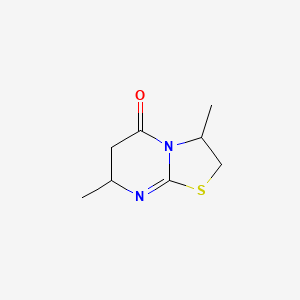
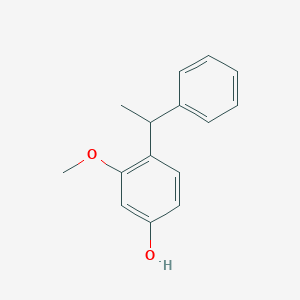
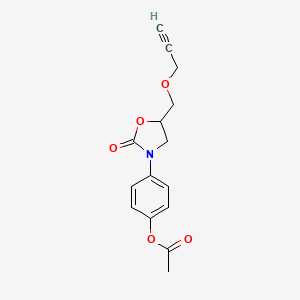
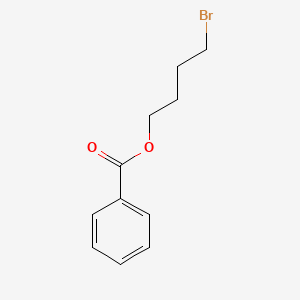
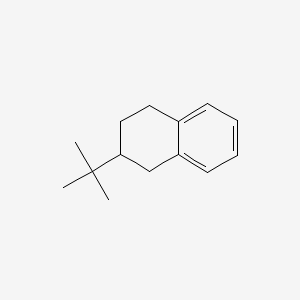
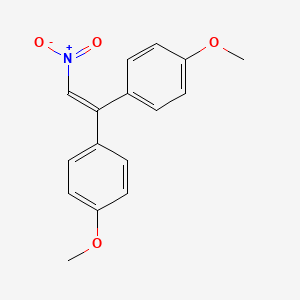
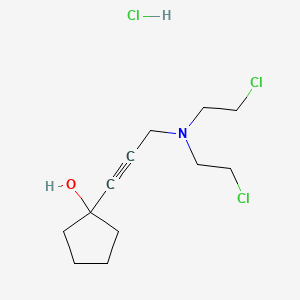
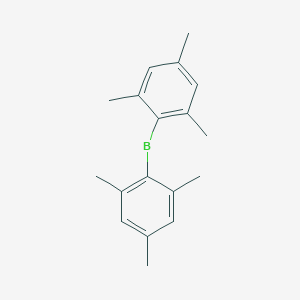
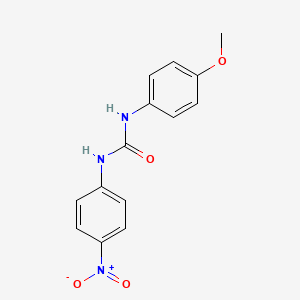
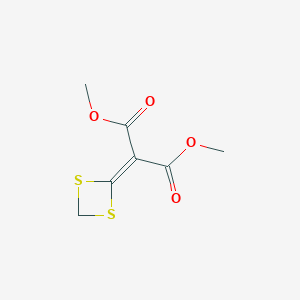
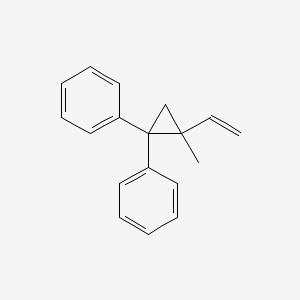
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)
